Ethyl(iodomethyl)dimethylsilane
Description
Ethyl(iodomethyl)dimethylsilane is an organosilicon compound characterized by a dimethylsilane backbone substituted with an ethyl group and an iodomethyl moiety. Its molecular structure combines the hydrophobic properties of alkylsilanes with the reactivity of the iodine atom, making it a versatile intermediate in organic synthesis. The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions, while the ethyl and methyl groups confer steric stability. Applications of this compound are inferred from structurally related compounds, including its use in cross-coupling reactions, medicinal chemistry (e.g., as a precursor for radiolabeled compounds), and polymer functionalization .
Properties
CAS No. |
18157-41-0 |
|---|---|
Molecular Formula |
C5H13ISi |
Molecular Weight |
228.15 g/mol |
IUPAC Name |
ethyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H13ISi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 |
InChI Key |
HYWZBSLSHAUBSB-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)CI |
Canonical SMILES |
CC[Si](C)(C)CI |
Synonyms |
Ethyl(iodomethyl)dimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Ethyl(iodomethyl)dimethylsilane vs. (3-(4-(Bromomethyl)-2-bromophenoxy)propoxy)(tert-butyl)dimethylsilane (3b)
- Structural Differences: Compound 3b contains bromine substituents and a tert-butyl-protected phenoxy group, whereas this compound features a simpler alkyl-iodo structure.
- Reactivity : The iodine atom in this compound provides superior leaving-group ability compared to bromine, enabling faster nucleophilic substitutions. Compound 3b’s aromatic ether moiety, however, allows for electrophilic aromatic substitution .
- Applications : this compound is more suited for alkylation reactions, while 3b serves as a precursor for complex heterocyclic systems in pharmaceuticals .
b) tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(iodomethyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)oxy)dimethylsilane
- Structural Complexity : This compound contains a rigid dioxane ring and stereochemical complexity, unlike the linear structure of this compound.
- Functionality : The phenyl and dioxane groups enhance rigidity, making it suitable for asymmetric synthesis in natural product chemistry. This compound’s simplicity favors modular synthetic routes .
Oxygen-Functionalized Silanes
a) Ethyl(dimethyl)ethoxysilane
b) Diethoxydimethylsilane
- Structure : Two ethoxy groups increase hydrophilicity (logP ≈ 1.5 estimated) compared to this compound.
- Industrial Use : A crosslinking agent in silicones, whereas this compound is tailored for functional group transformations .
Nitrogen-Functionalized Silanes
a) Bis(7-amino-4-azaheptyl)dimethylsilane (AzhepSi)
- Substituents: Amino groups instead of halogens.
- The latter’s iodine moiety could, however, enable radiolabeling for diagnostic applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Reactivity and Functional Group Comparison
| Compound | Key Functional Group | Reactivity Profile | Primary Use Case |
|---|---|---|---|
| This compound | Iodomethyl | Nucleophilic substitution, cross-coupling | Reactive intermediates |
| Ethyl(dimethyl)ethoxysilane | Ethoxy | Hydrolysis, condensation | Coatings, sealants |
| AzhepSi | Amino | Polyamine transport inhibition | Antiproliferative drugs |
Key Research Findings
- Synthetic Utility : this compound’s iodine atom enables efficient coupling reactions, as seen in analogs like tert-butyl(((2R)-4-iodopentan-2-yl)oxy)dimethylsilane, which is used in stereoselective syntheses .
- Stability Considerations : Iodine’s lability necessitates careful handling under inert conditions, contrasting with ethoxy silanes’ ambient stability .
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